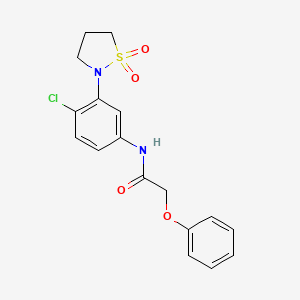

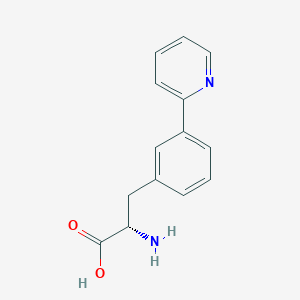

![molecular formula C11H11N5O2S B2524224 2-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-N-phenyl-1-hydrazinecarboxamide CAS No. 477872-18-7](/img/structure/B2524224.png)

2-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-N-phenyl-1-hydrazinecarboxamide

Übersicht

Beschreibung

The compound “2-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-N-phenyl-1-hydrazinecarboxamide” is a derivative of 1,3,4-thiadiazole . Thiadiazoles are five-membered heterocyclic compounds containing one sulfur and two nitrogen atoms . They are aromatic due to their two double bonds and the sulfur lone pair .

Synthesis Analysis

1,3,4-thiadiazole derivatives have been synthesized and studied for their wide range of biological activities . The synthesis of these derivatives often involves modifications in the 1,3,4-thiadiazole moiety .Molecular Structure Analysis

The molecular structure of 1,3,4-thiadiazole derivatives, including “2-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-N-phenyl-1-hydrazinecarboxamide”, is characterized by the presence of a 1,3,4-thiadiazole ring . This ring is connected to various substituents, which can influence the compound’s properties and biological activities .Chemical Reactions Analysis

The chemical reactions involving 1,3,4-thiadiazole derivatives are diverse and depend on the substituents attached to the thiadiazole ring . These reactions can lead to a wide range of products with different biological activities .Wissenschaftliche Forschungsanwendungen

Antimicrobial Agents

1,3,4-thiadiazole derivatives, which include our compound of interest, have been found to exhibit potent antimicrobial activity . They have been tested against various organisms such as E. coli, B. mycoides, and C. albicans, with some compounds showing significant antimicrobial activity .

Antiproliferative Agents

Some derivatives of the compound have shown antiproliferative activities against human cervix carcinoma (HeLa) and rat brain tumor cells (C6) . This suggests potential applications in cancer research and treatment.

Chemical Synthesis

The compound can be used as a starting material in the synthesis of other complex compounds . Its unique structure and reactivity make it a valuable tool in the field of chemical synthesis .

Biological Research

The compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich to early discovery researchers . This suggests its potential use in various areas of biological research.

Industrial Applications

Hydrazonoyl halides, a group of compounds that includes our compound of interest, have wide industrial applications . They are used in the synthesis of various nitrogen, oxygen, sulfur, and selenium containing compounds .

Medicinal Chemistry

The compound is part of the 1,3,4-thiadiazoles group, which has gained attention due to their wide biological properties such as anthelmintic, antiarthropodal, antimicrobial, fungicidal, antisarcoptic activities . This makes them an interesting group in medicinal chemistry .

Zukünftige Richtungen

The future directions for research on “2-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-N-phenyl-1-hydrazinecarboxamide” and other 1,3,4-thiadiazole derivatives could involve further exploration of their biological activities and potential applications in medicine . Additionally, more studies could be conducted to understand their synthesis, chemical reactions, and mechanisms of action .

Wirkmechanismus

Target of Action

Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors .

Mode of Action

It’s worth noting that similar compounds have been reported to undergo hydrazinolysis, leading to the cleavage of the thiadiazole ring .

Biochemical Pathways

Compounds with similar structures have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Result of Action

Compounds with similar structures have been found to possess various biological activities, which could suggest a wide range of potential molecular and cellular effects .

Eigenschaften

IUPAC Name |

1-[(4-methylthiadiazole-5-carbonyl)amino]-3-phenylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N5O2S/c1-7-9(19-16-13-7)10(17)14-15-11(18)12-8-5-3-2-4-6-8/h2-6H,1H3,(H,14,17)(H2,12,15,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBGUABQPIPJAPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)NNC(=O)NC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701331063 | |

| Record name | 1-[(4-methylthiadiazole-5-carbonyl)amino]-3-phenylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701331063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

22.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24824437 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-N-phenyl-1-hydrazinecarboxamide | |

CAS RN |

477872-18-7 | |

| Record name | 1-[(4-methylthiadiazole-5-carbonyl)amino]-3-phenylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701331063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetate](/img/structure/B2524141.png)

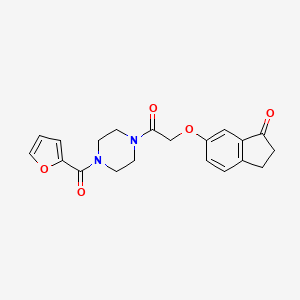

![ethyl 5-[(5,7-dimethyl-2-oxo-2H-chromen-4-yl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2524146.png)

![2-Phenoxy-1-[3-(triazol-1-ylmethyl)azetidin-1-yl]propan-1-one](/img/structure/B2524147.png)

![N'-(diphenylmethylene)-2-[(3-methoxyphenyl)sulfanyl]acetohydrazide](/img/structure/B2524152.png)

![[(Cyanomethyl)(phenyl)carbamoyl]methyl 4-chloro-3-{[(oxolan-2-yl)methyl]sulfamoyl}benzoate](/img/structure/B2524153.png)

![N-(2,5-dimethylphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2524155.png)

![Ethyl 5-[(3-chlorophenyl)sulfanyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylate](/img/structure/B2524156.png)

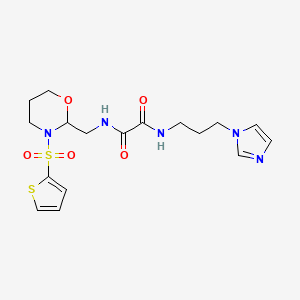

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2524157.png)

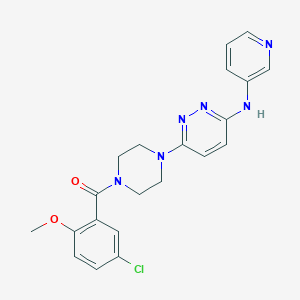

![methyl 3-({6-chloro-4-oxo-3H,4H-pyrido[3,4-d]pyrimidin-3-yl}methyl)thiophene-2-carboxylate](/img/structure/B2524160.png)